Cas no 73437-03-3 (1,2-Benzisothiazol-5-amine,3-methyl-)

1,2-Benzisothiazol-5-amine, 3-methyl- is a heterocyclic organic compound featuring a benzisothiazole core substituted with an amine group at the 5-position and a methyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic amine functionality allows for further derivatization, enabling the development of biologically active molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its precise molecular architecture is advantageous for applications requiring specific structural motifs, such as inhibitors or ligands in medicinal chemistry. High purity grades are available to meet rigorous research and industrial requirements.
1,2-Benzisothiazol-5-amine,3-methyl- structure
73437-03-3 structure
Product Name:1,2-Benzisothiazol-5-amine,3-methyl-
CAS No:73437-03-3
MF:C8H8N2S
MW:164.227519989014
MDL:MFCD00160075
CID:562401
PubChem ID:1501869
Update Time:2025-05-24

1,2-Benzisothiazol-5-amine,3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-5-amine,3-methyl-
    • 3-methyl-1,2-benzothiazol-5-amine
    • 3-Methylbenzo[d]isothiazol-5-amine
    • 5-Amino-3-Methyl-1,2-Benzisothiazole
    • 1,2-Benzisothiazol-5-amine,3-methyl
    • 3-methyl-benzo[d]isothiazol-5-ylamine
    • 5-Amino-3-methyl-<1,2>benzoisothiazole
    • 5-Amino-3-methyl-benzisothiazol
    • 5-Amino-3-methyl-benzoisothiazol
    • 73437-03-3
    • SCHEMBL855507
    • 2-(Trifluoromethoxy)benzenesulfonylchloride
    • FT-0600271
    • CS-0365950
    • AKOS006346706
    • 5-Amino-3-methylbenzisothiazole
    • DTXSID80363544
    • MFCD00160075
    • PRZFAGGNAKJNQW-UHFFFAOYSA-N
    • DB-006946
    • MDL: MFCD00160075
    • Inchi: 1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
    • InChI Key: PRZFAGGNAKJNQW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(=CC=2C(C)=N1)N

Computed Properties

  • Exact Mass: 164.04100
  • Monoisotopic Mass: 164.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.315
  • Boiling Point: 246.2°C at 760 mmHg
  • Flash Point: 102.7°C
  • Refractive Index: 1.726
  • PSA: 67.15000
  • LogP: 2.76810

1,2-Benzisothiazol-5-amine,3-methyl- Security Information

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1,2-Benzisothiazol-5-amine,3-methyl- Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:73437-03-3)1,2-Benzisothiazol-5-amine,3-methyl-
Order Number:A866091
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:57
Price ($):709.0
Email:sales@amadischem.com

Additional information on 1,2-Benzisothiazol-5-amine,3-methyl-

Professional Introduction to 1,2-Benzisothiazol-5-amine,3-methyl- (CAS No: 73437-03-3)

The compound 1,2-Benzisothiazol-5-amine,3-methyl- (CAS No: 73437-03-3) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring a benzisothiazole core with an amine and a methyl substituent, positions it as a versatile scaffold for the development of bioactive molecules. This introduction delves into the chemical properties, potential applications, and recent advancements in the study of this compound.

Chemically, 1,2-Benzisothiazol-5-amine,3-methyl- belongs to the benzisothiazole class of compounds, which are known for their broad spectrum of biological activities. The presence of both an amine group and a methyl group in its structure contributes to its reactivity and functionalization potential. The benzisothiazole ring system is particularly interesting due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This makes it a valuable building block for designing molecules with specific pharmacological properties.

One of the most compelling aspects of 1,2-Benzisothiazol-5-amine,3-methyl- is its potential in drug discovery. Recent studies have highlighted its role as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. The amine group can be further functionalized to introduce additional pharmacophores, enhancing the compound's binding affinity to target enzymes or receptors. This flexibility makes it an attractive candidate for structure-based drug design.

Recent research has also focused on the pharmacokinetic profile of 1,2-Benzisothiazol-5-amine,3-methyl- and its derivatives. Studies indicate that modifications to the benzisothiazole core can significantly influence metabolic stability and bioavailability. For example, incorporating halogen atoms or other electron-withdrawing groups can enhance the compound's interaction with biological targets while improving its solubility and oral bioavailability. These findings are crucial for optimizing drug candidates for clinical development.

The compound's significance extends beyond academic research. In industrial settings, 1,2-Benzisothiazol-5-amine,3-methyl- serves as an intermediate in the synthesis of more complex molecules used in various pharmaceutical applications. Its stability under different reaction conditions makes it a reliable choice for multi-step synthetic pathways. Additionally, its compatibility with modern synthetic techniques such as palladium-catalyzed cross-coupling reactions allows for efficient and scalable production.

From a medicinal chemistry perspective, the structural features of 1,2-Benzisothiazol-5-amine,3-methyl- offer opportunities for designing molecules with improved therapeutic efficacy. For instance, studies have shown that analogs of this compound exhibit potent activity against certain enzymes implicated in metabolic disorders. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify novel derivatives with enhanced binding affinity and selectivity. This approach accelerates the drug discovery process by narrowing down promising candidates for further experimental validation.

The environmental impact of synthesizing and using 1,2-Benzisothiazol-5-amine,3-methyl- is another area of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional synthetic protocols. These innovations not only improve sustainability but also enhance cost-effectiveness in pharmaceutical manufacturing.

In conclusion,1,2-Benzisothiazol-5-amine,3-methyl-(CAS No: 73437-03-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing bioactive molecules with diverse therapeutic applications. As research continues to uncover new aspects of its chemistry and biology,this compound is poised to play an increasingly important role in the discovery and development of novel drugs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73437-03-3)1,2-Benzisothiazol-5-amine,3-methyl-
A866091
Purity:99%
Quantity:1g
Price ($):709.0
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